molecular formula C4H6N2O B1590503 5-Methyloxazol-2-amine CAS No. 33124-04-8

5-Methyloxazol-2-amine

Cat. No. B1590503
CAS RN: 33124-04-8
M. Wt: 98.1 g/mol
InChI Key: DYYFCNDEROYKKJ-UHFFFAOYSA-N
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Description

5-Methyloxazol-2-amine is a chemical compound with the CAS Number: 33124-04-8 and a molecular weight of 98.1 . It has the IUPAC name 5-methyl-1,3-oxazol-2-amine . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of 5-Methyloxazol-2-amine is C4H6N2O . The InChI Code is 1S/C4H6N2O/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6) .


Physical And Chemical Properties Analysis

5-Methyloxazol-2-amine is a solid at room temperature . The compound’s physical form, storage temperature, and country of origin (CN) are also provided .

Scientific Research Applications

5-Methyloxazol-2-amine is a type of oxazoline, which is a five-membered heterocyclic compound with one nitrogen and one oxygen in its structure . Oxazolines, including 5-Methyloxazol-2-amine, have a wide range of applications in various fields . Here are some potential applications:

  • Pharmaceuticals : Oxazolines are often used in the synthesis of pharmaceuticals due to their biological activities . They can act as building blocks in the synthesis of more complex molecules with therapeutic properties.

  • Industrial Chemistry : Oxazolines can be used in industrial processes as catalysts or as intermediates in the synthesis of other chemicals .

  • Natural Product Chemistry : Oxazolines are found in many natural products and can be used in the synthesis of these products .

  • Polymers : Oxazolines can be polymerized to form polyoxazolines, which have applications in areas such as drug delivery, tissue engineering, and coatings .

  • Material Science : Heterocyclic compounds like oxazolines play vital roles in material science . They can be used in the synthesis of materials with unique properties.

  • Catalysis : Oxazolines can act as ligands in catalysis, enhancing the efficiency and selectivity of various chemical reactions .

  • Chemical Synthesis : 5-Methyloxazol-2-amine can be used as a building block in the synthesis of more complex molecules . It can be used in the production of various chemicals, including pharmaceuticals and industrial chemicals .

  • Material Science : Oxazolines, including 5-Methyloxazol-2-amine, can be used in the synthesis of materials with unique properties . These materials can have applications in various fields, such as electronics, coatings, and more .

  • Catalysis : 5-Methyloxazol-2-amine can potentially be used as a ligand in catalysis . Catalysts are substances that increase the rate of chemical reactions without being consumed in the process .

  • Pharmaceuticals : Oxazolines are often used in the synthesis of pharmaceuticals due to their biological activities . They can act as building blocks in the synthesis of more complex molecules with therapeutic properties .

  • Agrochemicals : Similar to pharmaceuticals, oxazolines can also be used in the synthesis of agrochemicals . These chemicals are used in agriculture to protect crops from pests and diseases .

  • Dyes for Solar Cells : Imidazoles, which are similar to oxazolines, have been used in research into dyes for solar cells . It’s possible that 5-Methyloxazol-2-amine could have similar applications .

Safety And Hazards

The safety information for 5-Methyloxazol-2-amine indicates that it is flammable . The hazard statements include H225 . Precautionary statements include P210, P273, P243, and P403 .

properties

IUPAC Name

5-methyl-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYFCNDEROYKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500347
Record name 5-Methyl-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyloxazol-2-amine

CAS RN

33124-04-8
Record name 5-Methyl-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,3-oxazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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